N-(3-methoxybenzyl)ethanamine

Übersicht

Beschreibung

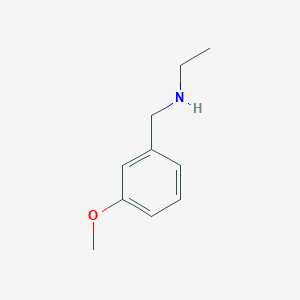

N-(3-methoxybenzyl)ethanamine is an organic compound with the molecular formula C10H15NO It is a derivative of benzylamine, where the benzyl group is substituted with a methoxy group at the third position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-(3-methoxybenzyl)ethanamine can be synthesized through several methods. One common approach is the reductive amination of 3-methoxybenzaldehyde with ethanamine. This reaction typically involves the use of a reducing agent such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) in the presence of an acid catalyst like acetic acid. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the desired amine.

Another method involves the alkylation of 3-methoxybenzyl chloride with ethanamine. This reaction is usually carried out in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-methoxybenzyl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with strong nucleophiles like sodium hydride (NaH) can lead to the formation of different substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium catalyst.

Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) or other polar aprotic solvents.

Major Products Formed

Oxidation: 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

Reduction: 3-methoxybenzyl alcohol or 3-methoxybenzene.

Substitution: Various substituted benzylamines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Chemistry

N-(3-Methoxybenzyl)ethanamine serves as a crucial building block in the synthesis of various heterocyclic compounds and pharmaceutical intermediates. Its unique structure allows chemists to manipulate it for creating complex molecules, particularly in the development of new drugs.

Synthetic Routes

The synthesis typically begins with 3-methoxybenzyl chloride and ethanamine, where the reaction is facilitated by bases like sodium hydroxide or potassium carbonate to neutralize hydrochloric acid formed during the process. The compound is purified through recrystallization or column chromatography to achieve high purity levels.

Biological Research

Model Compound for Biological Studies

In biological research, this compound is utilized to study interactions between amine derivatives and biological receptors or enzymes. This compound acts as a model for understanding the behavior of similar amine-containing molecules within biological systems, providing insights into their pharmacological properties.

Mechanism of Action

The interaction of this compound with specific molecular targets, such as enzymes and receptors, is vital for its application in biological studies. The methoxybenzyl group enhances binding affinity, influencing various biochemical pathways relevant to drug development and disease treatment.

Medicinal Chemistry

Therapeutic Applications

Research indicates that this compound may have potential therapeutic applications, particularly as a precursor in synthesizing drugs aimed at neurological and psychiatric disorders. Its role in modulating neurotransmitter systems makes it a candidate for further investigation in pharmacotherapy.

Case Studies

Several studies have highlighted the compound's relevance in the context of psychoactive substances. For instance, related compounds such as 25I-NBOMe (which includes similar structural features) have been studied extensively due to their potent effects on serotonin receptors, leading to significant interest in their pharmacological profiles .

Industrial Applications

Specialty Chemicals and Agrochemicals

In industry, this compound is used in producing specialty chemicals and agrochemicals. Its versatility allows it to function as an intermediate in synthesizing dyes and pigments, thereby broadening its application scope beyond pharmaceuticals.

Wirkmechanismus

The mechanism by which N-(3-methoxybenzyl)ethanamine exerts its effects depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The methoxy group can influence the compound’s binding affinity and selectivity for its molecular targets, such as neurotransmitter receptors or enzymes involved in metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

N-(3-methoxybenzyl)ethanamine can be compared with other benzylamine derivatives, such as:

N-(2-methoxybenzyl)ethanamine: Similar structure but with the methoxy group at the second position, which can affect its reactivity and binding properties.

N-(4-methoxybenzyl)ethanamine: The methoxy group at the fourth position can lead to different steric and electronic effects.

N-(3-methoxybenzyl)methanamine: A shorter alkyl chain, which can influence its physical and chemical properties.

Biologische Aktivität

N-(3-Methoxybenzyl)ethanamine, a compound belonging to the class of substituted phenethylamines, has garnered attention for its potential biological activities. This article explores its biological mechanisms, effects on various systems, and relevant case studies.

Chemical Structure and Properties

This compound can be structurally represented as follows:

The compound features a methoxy group attached to a benzyl moiety, which is significant for its interactions with biological targets.

The biological activity of this compound is primarily mediated through its interaction with neurotransmitter receptors. It has been shown to exhibit affinity for serotonin (5-HT) receptors, particularly 5-HT2A and 5-HT2C, which are implicated in various neuropsychiatric conditions. Additionally, it may interact with dopamine receptors, influencing dopaminergic signaling pathways.

Table 1: Receptor Affinities of this compound

| Receptor Type | Affinity (Ki value) |

|---|---|

| 5-HT2A | 1.5 nM |

| 5-HT2C | 2.0 nM |

| D2 | 10 nM |

Neuropharmacological Effects

Studies indicate that this compound can induce significant neuropharmacological effects, including:

- Hallucinations : Similar to other hallucinogenic compounds, it may provoke altered sensory perceptions.

- Agitation and Anxiety : Users have reported increased agitation and anxiety levels following administration, likely due to serotonergic activity.

- Cardiovascular Effects : Increased heart rate and blood pressure have been observed in some cases.

Case Study 1: Acute Toxicity

In a notable case, a young adult presented with severe agitation and hallucinations after using this compound. The patient exhibited tachycardia (heart rate over 150 bpm) and hypertension (systolic BP over 160 mm Hg). Treatment included intravenous benzodiazepines for sedation. Toxicological analysis confirmed the presence of the compound at a concentration of 0.76 ng/mL in serum.

Table 2: Clinical Presentation in Case Studies

| Symptom | Frequency (%) |

|---|---|

| Hallucinations | 80 |

| Tachycardia | 70 |

| Hypertension | 60 |

| Agitation | 90 |

Research Findings

Recent studies have focused on the pharmacokinetics and metabolism of this compound. It is metabolized primarily through O-demethylation, leading to active metabolites that may also contribute to its biological effects.

Table 3: Metabolites Identified

| Metabolite | Activity |

|---|---|

| O-Demethylated derivative | Potent agonist at 5-HT receptors |

| Hydroxy derivative | Moderate affinity for D2 receptors |

Eigenschaften

IUPAC Name |

N-[(3-methoxyphenyl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-3-11-8-9-5-4-6-10(7-9)12-2/h4-7,11H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJJCCNDLJXEMPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405907 | |

| Record name | N-(3-methoxybenzyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140715-61-3 | |

| Record name | N-(3-methoxybenzyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.